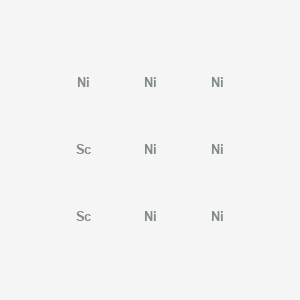

Nickel;scandium

Description

Properties

CAS No. |

12384-54-2 |

|---|---|

Molecular Formula |

Ni7Sc2 |

Molecular Weight |

500.77 g/mol |

IUPAC Name |

nickel;scandium |

InChI |

InChI=1S/7Ni.2Sc |

InChI Key |

JZRZWOFPBISULS-UHFFFAOYSA-N |

Canonical SMILES |

[Sc].[Sc].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] |

Origin of Product |

United States |

Phase Equilibria and Thermodynamic Stability of Nickel Scandium Systems

Phase Diagram Investigations

The Ni-Sc phase diagram, which maps the stable phases at different compositions and temperatures, has been established through a combination of experimental measurements and computational modeling.

Early investigations into the Ni-Sc system utilized various experimental techniques to determine phase boundaries, including the solidus and liquidus surfaces. Methods such as differential thermal analysis (DTA), X-ray diffraction (XRD), electron probe microanalysis (EPMA), and metallography have been employed to identify the phases present in equilibrated alloys. researchgate.netresearchgate.netresearchgate.net These experimental techniques are crucial for constructing a foundational understanding of the phase equilibria. DTA helps in identifying the temperatures at which phase transformations occur by detecting thermal signatures, while XRD and EPMA are used to determine the crystal structure and chemical composition of the phases present at specific temperatures. researchgate.netresearchgate.net

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach used to assess thermodynamic data and calculate phase diagrams for multicomponent systems. unicen.edu.ar For the Ni-Sc system, the CALPHAD approach has been used to develop a consistent thermodynamic database by modeling the Gibbs energy of each individual phase. researchgate.netresearchgate.net The solution phases, such as liquid, face-centered cubic (fcc), body-centered cubic (bcc), and hexagonal close-packed (hcp), are described using solution models. researchgate.net Intermetallic compounds with a range of homogeneity, like Ni2Sc, are treated with more complex models such as the two-sublattice model, while other compounds are modeled as stoichiometric. researchgate.net This computational assessment allows for the calculation of the phase diagram and thermodynamic properties, providing a comprehensive description of the system. researchgate.net

The table below presents the invariant reactions in the Ni-Sc system, comparing the calculated values from the thermodynamic model with experimental data.

| Reaction | Type | Temperature (K) (Calculated) | Composition (at. % Sc) (Calculated) |

| Liquid ↔ (Ni) + Ni₅Sc | Eutectic | 1515 | 11.0 |

| Liquid + Ni₅Sc ↔ Ni₄Sc | Peritectic | 1341 | 18.2 |

| Liquid + Ni₄Sc ↔ Ni₂Sc | Peritectic | 1353 | 28.0 |

| Liquid ↔ Ni₂Sc + NiSc | Eutectic | 1243 | 45.0 |

| Liquid + NiSc ↔ (βSc) | Peritectic | 1205 | 69.0 |

| (βSc) ↔ NiSc + (αSc) | Eutectoid | 1173 | 60.0 |

Thermodynamic Properties of Intermetallic Phases

The stability of the intermetallic compounds formed between nickel and scandium is governed by their thermodynamic properties, most notably their enthalpy of formation.

The formation enthalpy is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For the Ni-Sc intermetallic phases, these values have been predicted using first-principles (ab-initio) calculations and are also a key output of the CALPHAD modeling process. researchgate.netnorthwestern.edu These calculations provide the total energy of a compound at 0 K, from which the enthalpy of formation can be derived. northwestern.edupsu.edu The calculated enthalpies of formation for Ni-Sc compounds are strongly negative, indicating significant thermodynamic stability. researchgate.netresearchgate.net For example, the NiSc compound has been shown to be particularly stable. researchgate.net While computational methods provide valuable insights, further experimental measurements, such as direct reaction calorimetry, would be beneficial to refine and improve the thermodynamic evaluation of the system. researchgate.netresearchgate.net

The following table summarizes the calculated standard enthalpies of formation for the intermetallic compounds in the Nickel-Scandium system.

| Compound | Crystal Structure | Calculated Enthalpy of Formation (kJ/mol) |

| Ni₅Sc | AuBe₅ | -35.8 |

| Ni₄Sc | - | -41.2 |

| Ni₂Sc | MgCu₂ | -54.7 |

| NiSc | CrB | -65.0 |

| NiSc₂ | - | -50.1 |

Note: The enthalpy values are representative figures from CALPHAD-based assessments and ab-initio calculations, intended to show relative stability. The exact values may vary slightly between different studies and computational models.

Gibbs Free Energy and its Temperature Dependence

The Gibbs free energy (G) is a critical thermodynamic potential for predicting the spontaneity of a process and the phase stability of a material at constant temperature and pressure. It is defined by the equation G = H - TS, where H is the enthalpy, T is the absolute temperature, and S is the entropy. The temperature dependence of the Gibbs free energy is crucial for understanding phase transformations and chemical reactions at elevated temperatures.

For a given compound in the Nickel-Scandium (Ni-Sc) system, the Gibbs free energy of formation (ΔGf) from its constituent elements (Ni and Sc) determines its stability relative to the pure elements. A negative ΔGf indicates that the formation of the compound is thermodynamically favorable. The change in Gibbs free energy with temperature can be expressed by the Gibbs-Helmholtz equation.

Isochoric Heat Capacity and Debye Temperature Derivations

The isochoric heat capacity (Cv), or heat capacity at constant volume, quantifies the change in a system's internal energy with respect to a change in temperature. It is a fundamental property directly related to the vibrational states of the atoms in the crystal lattice. The Debye model is a widely used theoretical framework to describe the temperature dependence of heat capacity in solids.

A key parameter in this model is the Debye temperature (θD), which represents the temperature at which the highest frequency vibrational modes of the lattice are excited. Below the Debye temperature, quantum effects become significant, and the heat capacity decreases rapidly. At high temperatures (T >> θD), Cv approaches the classical Dulong-Petit limit of 3R per mole of atoms, where R is the gas constant.

The Debye temperature can be derived from the elastic constants of a material or from its phonon density of states. The calculation based on elastic properties involves averaging the acoustic velocities (longitudinal and transverse) through the material. First-principles calculations can provide the necessary elastic constants (such as C11, C12, and C44) to compute these sound velocities and subsequently the Debye temperature. For instance, studies on Ni-B intermetallic compounds have shown that the Debye temperature increases with the content of the lighter element (Boron), indicating a strengthening of the interatomic bonds. Similar calculations for Ni-Sc compounds would allow for the determination of their respective Debye temperatures and the prediction of their isochoric heat capacity as a function of temperature.

Below is an illustrative table of how Debye temperatures for various Nickel compounds, calculated from first principles, might be presented.

| Compound | Calculated Debye Temperature (K) |

| NiB | 681.8 |

| Ni2B | - |

| Ni3B | - |

| Ni4B3 | - |

| Note: Data for Ni-B compounds is provided for illustrative purposes. Specific data for Ni-Sc compounds is required for a complete analysis. |

Stability Analysis

Thermodynamic Stability from First-Principles Calculations

First-principles calculations, rooted in DFT, are a powerful tool for assessing the thermodynamic stability of intermetallic compounds. The primary indicator of stability at 0 K is the enthalpy of formation (ΔHf), which is the energy change when a compound is formed from its pure constituent elements in their standard states. A more negative ΔHf signifies greater thermodynamic stability.

The stability of various potential Ni-Sc compounds can be systematically evaluated by calculating their ΔHf values. These calculations involve determining the total energy of the compound's crystal structure and subtracting the total energies of the constituent pure elements in their stable forms (e.g., face-centered cubic for Ni and hexagonal close-packed for Sc). A compound is considered thermodynamically stable if its formation enthalpy is negative. Furthermore, to assess its stability against decomposition into other compounds, its ΔHf value must lie on the convex hull of the Ni-Sc phase diagram. The convex hull connects the formation enthalpies of the most stable phases across the entire composition range. Any compound with a formation enthalpy above the convex hull is considered metastable and will, in principle, decompose into the stable phases defined by the hull.

For example, first-principles studies on various intermetallic alloys have successfully predicted stable phases by identifying those with the most negative formation enthalpies. Similar computational screening for the Ni-Sc system would identify stable intermetallic phases such as Ni5Sc, Ni2Sc, and NiSc.

An example data table for calculated formation enthalpies is presented below.

| Compound | Crystal Structure | Calculated Formation Enthalpy (kJ/mol) |

| Ni5Sc | - | Data not available |

| Ni2Sc | C15 Laves Phase | Data not available |

| NiSc | - | Data not available |

| Note: Specific calculated values for Ni-Sc compounds are required to populate this table. |

Mechanical Stability Criteria and Elastic Properties

For a crystal structure to be mechanically stable, its elastic constants must satisfy the Born stability criteria. These criteria ensure that the crystal lattice resists any small, homogeneous elastic deformation, and that the strain energy is always positive. The specific conditions depend on the crystal's symmetry. For a cubic crystal, the criteria are:

C11 > 0

C44 > 0

C11 > |C12|

(C11 + 2C12) > 0

First-principles calculations are routinely used to compute the full set of single-crystal elastic constants (Cij) for any given material. These constants not only determine mechanical stability but also provide insight into the material's stiffness, anisotropy, and bonding characteristics. From the single-crystal constants, important polycrystalline properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using approximations like the Voigt-Reuss-Hill averaging scheme.

The Laves phase compound Ni2Sc, which crystallizes in the cubic C15 structure, is an important intermetallic in this system. A thorough analysis would involve calculating its elastic constants (C11, C12, C44) and verifying that they satisfy the Born criteria for cubic systems. This would confirm its stability against mechanical stresses.

A representative table for the elastic properties of a Ni-Sc compound is shown below.

| Property | Calculated Value (GPa) |

| C11 | Data not available |

| C12 | Data not available |

| C44 | Data not available |

| Bulk Modulus (B) | Data not available |

| Shear Modulus (G) | Data not available |

| Young's Modulus (E) | Data not available |

| Pugh's Ratio (B/G) | Data not available |

| Note: Calculated elastic constants for a specific Ni-Sc compound are needed to complete this analysis. |

Dynamical Stability via Phonon Spectra Analysis

Dynamical stability refers to the stability of a crystal lattice against collective atomic vibrations, or phonons. A crystal is considered dynamically stable if all its phonon modes have real (non-imaginary) frequencies throughout the entire Brillouin zone. The presence of imaginary phonon frequencies, often referred to as "soft modes," indicates that the lattice is unstable with respect to certain atomic displacement patterns and would spontaneously distort into a more stable structure.

Phonon dispersion curves, which plot phonon frequency against the wave vector along high-symmetry directions in the Brillouin zone, are calculated using methods like density functional perturbation theory (DFPT). The absence of any imaginary frequencies in these curves is the definitive criterion for dynamical stability.

While phonon dispersion data for binary Ni-Sc compounds are not widely published, studies on related ternary half-Heusler alloys such as NiScP, NiScAs, and NiScSb have been performed. The calculated phonon dispersion curves for these compounds show no imaginary frequencies, confirming their dynamical stability. This suggests that the underlying Ni-Sc bonding framework is robust and likely to form dynamically stable binary intermetallic structures as well. A similar analysis for compounds like Ni2Sc and NiSc would be essential to fully confirm their lattice stability.

Crystallographic Characterization and Crystal Structures of Nickel Scandium Compounds

Identification of Intermetallic Phases

The nickel-scandium system is characterized by the formation of several stable intermetallic compounds, each with a unique crystal structure. Additionally, the inclusion of a third element, such as indium, gives rise to a diverse array of ternary phases with complex atomic arrangements.

Binary Nickel-Scandium Compounds: Ni₅Sc, Ni₅Sc₂, Ni₂Sc, NiSc, NiSc₂, Ni₇Sc₂

The binary phase diagram of nickel and scandium showcases a series of well-defined intermetallic compounds. While detailed crystallographic data for all phases can be elusive, several have been characterized. For instance, the NiSc compound is known to adopt the B2 crystal structure. globethesis.com This structure is a simple cubic lattice with one element at the corners and the other at the center of the cube. Another notable phase is Ni₂Sc, which has been suggested to crystallize in the C15 Laves phase structure. semanticscholar.org Laves phases are a group of intermetallic compounds with the general formula AB₂, known for their efficient packing of atoms. wikipedia.orgatomic-scale-physics.deresearchgate.net The remaining binary compounds, Ni₅Sc, Ni₅Sc₂, NiSc₂, and Ni₇Sc₂, also possess distinct, ordered crystal structures, the detailed parameters of which are crucial for a complete understanding of the Ni-Sc system.

Ternary Indides (e.g., Sc₅Ni₂In₄, Sc₆Co₂.₁₈In₀.₈₂, Sc₁₀Ni₉In₁₉.₄₄, ScCu₄In)

The introduction of indium into the nickel-scandium system leads to the formation of a variety of ternary intermetallic compounds with intricate crystal structures. These compounds have been synthesized and their structures elucidated primarily through single-crystal X-ray diffraction.

For example, ScCu₄In is an ordered version of a cubic Laves phase. researchgate.net Its structure is characterized by a three-dimensional network of corner-sharing Cu₄ tetrahedra, with scandium and indium atoms occupying specific sites within this framework. researchgate.net This ordering results in a reduction of symmetry from the more common Fd-3m space group to F-43m. researchgate.net

The compound Sc₁₀Ni₉In₁₉.₄₄ crystallizes in the tetragonal Ho₁₀Ni₉In₂₀ structure type. researchgate.net Its complex structure features split sites for some of the indium atoms, indicating a degree of disorder in their positions. researchgate.net

Sc₆Co₂.₁₈In₀.₈₂ adopts the orthorhombic Ho₆Co₂Ga structure type. researchgate.net The non-stoichiometric nature of this compound, with fractional occupancy of the cobalt and indium sites, adds another layer of complexity to its crystallographic description.

While the specific crystallographic data for Sc₅Ni₂In₄ was not detailed in the provided search results, it belongs to a family of rare-earth-transition metal-indides with complex, ordered structures that are typically determined using single-crystal X-ray diffraction techniques.

Crystal Structure Determination Methodologies

The determination of the crystal structures of nickel-scandium compounds relies on a suite of powerful analytical techniques. X-ray and neutron diffraction methods are the primary tools employed to probe the atomic arrangements in these materials.

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction

X-ray diffraction (XRD) is a fundamental and widely used technique for the characterization of crystalline materials. psu.edu In the context of nickel-scandium alloys, powder XRD is often used for phase identification, allowing researchers to determine the different intermetallic compounds present in a sample. researchgate.netmdpi.com By analyzing the positions and intensities of the diffraction peaks, the lattice parameters of the constituent phases can be determined. researchgate.net

For a more detailed and precise determination of the crystal structure, single-crystal X-ray diffraction is the gold standard. carleton.edurigaku.comhzdr.dehzdr.de This method involves isolating a small, high-quality single crystal of the compound of interest and exposing it to a focused beam of X-rays. scirp.org The resulting diffraction pattern provides a three-dimensional map of the electron density within the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be accurately determined. carleton.edu The structures of the complex ternary indides, such as ScCu₄In and Sc₁₀Ni₉In₁₉.₄₄, have been successfully elucidated using this technique. researchgate.net The process of structure refinement involves fitting a theoretical model of the crystal structure to the experimental diffraction data to obtain the most accurate representation of the atomic arrangement. phenix-online.orgmit.edursc.orgscispace.com

Neutron Diffraction Studies of Hydrides and Related Systems

Neutron diffraction is a complementary technique to X-ray diffraction and is particularly valuable for studying the location of light elements, such as hydrogen, in a crystal lattice. researchgate.netmdpi.comnih.gov This is because neutrons are scattered by the atomic nucleus, and the scattering cross-section does not depend on the atomic number in a simple way. Hydrogen, which is nearly invisible to X-rays in the presence of heavy metal atoms, scatters neutrons strongly, making neutron diffraction an ideal tool for studying metal hydrides. researchgate.netmdpi.comnih.gov

In the context of nickel-scandium and related intermetallic systems, neutron diffraction can be used to determine the crystallographic sites that hydrogen atoms occupy when absorbed by the material. berkeley.edu This information is crucial for understanding the hydrogen storage properties of these alloys. The technique can distinguish between different interstitial sites and provide information on the occupancy of these sites. nih.gov

Structural Parameters

The crystallographic characterization of nickel-scandium compounds is summarized by their structural parameters, which include the crystal system, space group, and lattice parameters. This data provides a fundamental description of the atomic arrangement within each compound.

Interactive Data Table of Binary Nickel-Scandium Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| NiSc | Cubic | Pm-3m | - | - | - | - | globethesis.com |

| Ni₂Sc | Cubic | Fd-3m | - | - | - | - | semanticscholar.org |

Interactive Data Table of Ternary Nickel-Scandium Indides

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| ScCu₄In | Cubic | F-43m | 7.151(1) | 7.151(1) | 7.151(1) | 90 | researchgate.net |

| Sc₁₀Ni₉In₁₉.₄₄ | Tetragonal | P4/nmm | 12.986(1) | 12.986(1) | 9.113(1) | 90 | researchgate.net |

| Sc₆Co₂.₁₈In₀.₈₂ | Orthorhombic | Immm | 8.867(3) | 8.780(2) | 9.321(3) | 90 | researchgate.net |

Atomic Ordering and Site Preferences

The B2 structure of NiSc is an ordered superstructure of the body-centered cubic lattice. srce.hrnih.gov In a disordered BCC solid solution, the nickel and scandium atoms would be randomly distributed on the lattice sites. However, in the ordered B2 superstructure, the Ni and Sc atoms exhibit a strong preference for specific crystallographic sites. Typically, the nickel atoms occupy the corner positions of the cubic unit cell, while the scandium atoms occupy the body-center positions, or vice versa. This ordered arrangement is energetically favorable and leads to distinct physical and mechanical properties compared to a disordered alloy. The formation of the B2 superstructure is a key characteristic of the equiatomic NiSc intermetallic compound.

In more complex ternary systems, such as scandium-based full Heusler alloys with the general formula X2YZ (where X and Y are transition metals and Z is a main group element), the atomic ordering is more intricate. Two common types of ordering are the L21 (Cu2MnAl-prototype) and the XA (Hg2CuTi-prototype) structures. researchgate.netarxiv.orgunl.edu The site preference in these alloys is often predicted by the number of valence electrons of the constituent elements. researchgate.net

According to the site-preference rule, scandium-based full Heusler alloys are expected to form the XA structure, where the element with fewer valence electrons (Sc) occupies specific Wyckoff sites. researchgate.net However, theoretical calculations have shown that for many of the 171 scandium-based full Heusler alloys studied, the L21-type structure is energetically more favorable, which is contrary to the general rule. researchgate.net This highlights that the atomic ordering is a result of a complex interplay of electronic and geometric factors. The electronic structure and magnetic properties of these alloys are dramatically different depending on whether they adopt the XA or L21 ordering. researchgate.net For instance, in some Fe-based Heusler compounds, the XA structure is found to be the ground state. researchgate.net

Phase Transformation Studies (e.g., high-pressure transformations)

The application of high pressure can induce phase transformations in intermetallic compounds, leading to changes in their crystal structure and properties. While extensive research on the high-pressure behavior of various alloy systems exists, specific studies on phase transformations in nickel-scandium compounds under high pressure are not widely reported in the available literature.

However, studies on related systems provide insights into potential transformations. For example, in the scandium-gallium system, the application of high pressure (77 kbar) leads to the formation of new intermediate phases that are not stable under atmospheric pressure. iaea.org This demonstrates the significant role of pressure in altering phase diagrams and promoting the synthesis of novel crystal structures. It is plausible that nickel-scandium alloys would also exhibit pressure-induced phase transitions, potentially from the B2 structure to more close-packed structures, but this remains an area for future investigation.

Electronic Structure and Interatomic Bonding in Nickel Scandium Systems

Theoretical Frameworks for Electronic Structure Calculations

The investigation of the electronic properties of Ni-Sc systems relies on sophisticated computational methods capable of solving the quantum mechanical equations for a many-electron system. These first-principles approaches provide insights into the electronic states and bonding characteristics without the need for empirical parameters.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely used and powerful quantum mechanical method for investigating the electronic structure of materials. worldscientific.comworldscientific.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally more tractable than solving the full many-body Schrödinger equation.

In the context of Ni-Sc intermetallic compounds, DFT calculations have been systematically performed to study their structural, elastic, and electronic properties. worldscientific.com For instance, investigations of compounds such as NiSc3, NiSc2, NiSc, Ni2Sc, and Ni5Sc have been carried out using the Vienna Ab initio Simulation Package (VASP), which implements the DFT framework. worldscientific.comd-nb.info These calculations typically employ the projector augmented wave (PAW) method to describe the interaction between the core and valence electrons and various exchange-correlation functionals, such as the generalized gradient approximation (GGA), to approximate the complex many-body effects.

Orthogonalized Linear Combination of Atomic Orbitals (OLCAO) Method

The Orthogonalized Linear Combination of Atomic Orbitals (OLCAO) method is another first-principles approach based on DFT. ias.ac.in It utilizes a basis set of localized atomic orbitals to construct the Bloch functions, which describe the wave functions of electrons in a periodic solid. This method is particularly efficient for complex crystal structures.

The OLCAO method has been successfully applied to study the structural, electronic, and optical properties of scandium-based intermetallic compounds containing nickel, such as the Sc5T2In4 (T = Ni, Pd, Pt) system. ias.ac.in In these calculations, the local density approximation (LDA) is often used for the exchange-correlation energy functional. ias.ac.in The basis set for the calculations includes the atomic orbitals of the constituent elements, for example, 1s-5s, 2p-5p, and 3d, 4d orbitals for Nickel, and 1s-5s, 2p-4p, and 3d, 4d orbitals for Scandium. ias.ac.in

Full Potential-Linearized Augmented Plane Wave (FP-LAPW) Method

The Full Potential-Linearized Augmented Plane Wave (FP-LAPW) method is a highly accurate all-electron DFT method. It makes no shape approximation to the crystal potential and electron density, making it suitable for a wide range of materials, including intermetallic compounds. The unit cell is partitioned into non-overlapping muffin-tin spheres around the atoms and an interstitial region.

This method has been employed to investigate the electronic structure of various intermetallic compounds, including those containing nickel. nih.gov For example, the electronic properties of Gd0.4Tb0.6(Co1−xNix)2 compounds have been studied using the FP-LAPW method. nih.gov Such calculations provide detailed insights into the valence band spectra and the contributions of different atomic orbitals to the electronic states.

Electronic Band Structure Analysis

The electronic band structure describes the allowed energy levels for electrons in a crystalline solid as a function of their momentum in the reciprocal space. Its analysis is crucial for understanding the electronic and transport properties of materials.

Band Structures along High-Symmetry Directions

The total and partial DOS for Ni-Sc compounds like NiSc3, NiSc2, NiSc, Ni2Sc, and Ni5Sc have been calculated using DFT. worldscientific.com These calculations reveal that the valence bands are primarily formed by the hybridization of Ni 3d and Sc 3d states. The Ni 3d states generally dominate the region near the Fermi level, while the Sc 3d states also provide a significant contribution. This hybridization is a key feature of the interatomic bonding in these compounds. For example, in the Sc5Ni2In4 system, the band structure has been explicitly calculated, showing numerous bands crossing the Fermi level. ias.ac.in

Analysis of Fermi Level Intersections and Metallic Behavior

The intersection of electronic bands with the Fermi level (EF) determines the metallic or insulating nature of a material. If there is a finite density of states at the Fermi level, the material is metallic, allowing for the easy excitation of electrons and thus electrical conductivity.

For all the studied Ni-Sc intermetallic compounds (NiSc3, NiSc2, NiSc, Ni2Sc, and Ni5Sc), the calculated total density of states shows a finite value at the Fermi level. worldscientific.com This indicates that these compounds exhibit metallic behavior. worldscientific.com The primary contributions to the DOS at the Fermi level come from the Ni 3d states, with smaller but significant contributions from the Sc 3d states. worldscientific.com This metallic character is a direct consequence of the band structure, where one or more bands cross the Fermi energy. In the case of the Sc5Ni2In4 compound, it was observed that seven bands cross the Fermi level, confirming its conducting nature. ias.ac.in

Below is an interactive data table summarizing the calculated density of states at the Fermi level (N(EF)) for various Nickel-Scandium compounds, which underscores their metallic character.

| Compound | N(EF) (states/eV per formula unit) |

| NiSc3 | 1.85 |

| NiSc2 | 2.68 |

| NiSc | 1.95 |

| Ni2Sc | 3.33 |

| Ni5Sc | 5.12 |

| Data sourced from first-principles calculations by Wu & Guo (2018). worldscientific.com |

Density of States (DOS)

The Density of States (DOS) is a critical tool for describing the distribution of electronic states as a function of energy within a material. It reveals which energy levels are available for electrons to occupy and is essential for understanding the electronic and bonding properties of the system.

A common feature in the TDOS of these compounds is the presence of several distinct regions. At lower energies, below the main valence band, states are typically derived from the s-orbitals of both Ni and Sc. The region around the Fermi level is dominated by a high density of states originating from the Ni 3d orbitals, with significant contributions from Sc 3d orbitals as well. The states above the Fermi level, in the conduction band, are composed of unoccupied Ni 3d and Sc 3d states, along with s and p states from both elements.

The distribution and intensity of peaks in the TDOS vary across different stoichiometries. For instance, in Ni-rich compounds like Ni₅Sc, the TDOS near the Fermi level is largely characterized by the Ni 3d states. As the scandium content increases, the contribution of Sc 3d states to the region around the Fermi level becomes more pronounced. A notable feature often observed in the TDOS of these intermetallics is the presence of a "pseudogap," which is a region of significantly reduced DOS near the Fermi level. The location and depth of this pseudogap are indicative of the stability of the compound, with a deeper pseudogap at the Fermi level often correlating with greater structural stability.

The Partial Density of States (PDOS) provides a more detailed view by decomposing the TDOS into contributions from individual elements and their specific atomic orbitals (s, p, d). Analysis of the PDOS for Ni-Sc systems consistently shows that the valence band is dominated by the Ni 3d states, which are located primarily between approximately -5 eV and the Fermi level.

The Sc 3d states are also a major contributor to the valence band, but they are generally situated at slightly higher energies compared to the Ni 3d states and extend further into the conduction band above the Fermi level. A crucial observation from the PDOS is the significant overlap in energy between the Ni 3d and Sc 3d states. This overlap is a direct indication of strong hybridization between these orbitals, which is fundamental to the chemical bonding in these compounds.

The contributions from s and p orbitals of both nickel and scandium are present but are much smaller in magnitude and are spread over a wider energy range compared to the d-orbitals. The PDOS confirms that the electronic properties and bonding near the Fermi level are overwhelmingly controlled by the interactions between the d-orbitals of nickel and scandium.

Chemical Bonding Characteristics

The nature of chemical bonding in Ni-Sc intermetallics is a complex mixture of metallic, covalent, and ionic interactions, which can be elucidated by examining charge transfer, bond order, and orbital hybridization.

Due to the difference in electronegativity between nickel (approximately 1.91 on the Pauling scale) and scandium (approximately 1.36), a transfer of electronic charge is expected from the more electropositive scandium to the more electronegative nickel. This phenomenon is quantitatively assessed using methods like Bader charge analysis, which partitions the total electron density of the system among its constituent atoms. nih.gov

| Atom | Valence Electrons | Bader Charge (e) | Net Charge (e) |

|---|---|---|---|

| Nickel (Ni) | 10 | ~10.5 | ~ -0.5 |

| Scandium (Sc) | 3 | ~2.5 | ~ +0.5 |

Note: The values in this table are illustrative examples based on typical findings in similar intermetallic systems and serve to demonstrate the concept of charge transfer from Scandium to Nickel.

The strength and nature of the covalent interactions in Ni-Sc compounds can be analyzed using the Crystal Orbital Hamilton Population (COHP) method. researchgate.netmdpi.com COHP partitions the band structure energy into contributions from specific atom pairs, providing a "bond-weighted" density of states. cohp.de This analysis allows for the identification of bonding, non-bonding, and anti-bonding interactions within a specific energy range. mdpi.comnih.gov

In Ni-Sc systems, the primary covalent interactions arise from the hybridization of Ni 3d and Sc 3d orbitals. The COHP analysis would typically show that for the Ni-Sc bonds, the states deep within the valence band are strongly bonding in character. As the energy approaches the Fermi level, the character of the states may become less bonding or even anti-bonding. The integrated COHP (ICOHP) value serves as a quantitative measure of the bond strength for a specific pair of atoms. A higher negative ICOHP value generally indicates a stronger covalent bond.

The analysis of Ni-Ni, Sc-Sc, and Ni-Sc bonds across different compounds reveals the dominant bonding interactions. The strength of the Ni-Sc covalent bond is a significant contributor to the high cohesive energy and mechanical strength of these intermetallic phases. The filling of bonding and anti-bonding states directly impacts the stability of the crystal structure.

Localized hybridization refers to the mixing of atomic orbitals between neighboring atoms, which is the fundamental basis of covalent bonding. In Ni-Sc systems, the most significant hybridization occurs between the Ni 3d and Sc 3d orbitals. aps.org This d-d hybridization is evident from the substantial overlap of their respective partial densities of states (PDOS) around the Fermi level.

This mixing of orbitals leads to the formation of new hybrid electronic states that are delocalized over the interacting Ni and Sc atoms. These hybrid states form both bonding and anti-bonding combinations. The bonding states, which are lower in energy, are preferentially occupied by electrons, leading to a net lowering of the system's total energy and the formation of a stable chemical bond. The strength of this hybridization is directly related to the spatial overlap of the d-orbitals and their relative energy levels. This strong d-d hybridization is a defining characteristic of the bonding in Ni-Sc and similar transition metal intermetallics, contributing significantly to their structural stability and mechanical properties.

Synthesis and Processing Methodologies for Nickel Scandium Materials

Solid-State Synthesis Techniques

Solid-state synthesis encompasses a group of methods where the formation of the desired compound or alloy occurs without the melting of the constituent elements. These techniques are often employed to produce high-purity and homogenous materials.

Vacuum arc melting (VAM) and arc furnaces are commonly utilized for the synthesis of intermetallic compounds and alloys with high melting points, including those based on nickel. In this process, a high-current electric arc is generated between a non-consumable tungsten electrode and the raw materials within a water-cooled copper crucible under a vacuum or inert atmosphere. The intense heat of the arc melts the constituents, which then solidify into an ingot. To ensure compositional homogeneity, the resulting ingot is typically flipped and remelted multiple times.

While specific research detailing the vacuum arc melting of binary nickel-scandium alloys is not extensively documented in the provided search results, this technique is a standard method for producing nickel-based alloys and intermetallics. For instance, as-cast dendritic microstructures are observed in arc-melted nickel-based superalloys, with the degree of microsegregation being influenced by the cooling rate. researchgate.net The primary dendrite arm spacing in arc-melted samples can be significantly smaller than in samples produced by other casting methods. researchgate.net

The process offers several advantages, including the ability to achieve high temperatures for melting refractory metals and minimizing contamination due to the vacuum or inert environment. The water-cooled copper hearth prevents contamination from the crucible itself.

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a technique that utilizes the exothermic heat of reaction between precursor powders to synthesize a wide range of materials, including ceramics, intermetallics, and composites. unipv.it The process is initiated by locally heating a small portion of the compacted powder mixture, which triggers a self-sustaining combustion wave that propagates through the reactants, converting them into the desired product. unipv.it

SHS offers several benefits, such as high product purity, low energy requirements, and relatively simple equipment. The high temperatures and rapid reaction rates can lead to the formation of unique microstructures and metastable phases. While the direct application of SHS for the synthesis of binary nickel-scandium compounds is not detailed in the provided search results, the technique has been successfully employed for the production of various nickel-based materials. For example, SHS has been used to synthesize NiAl intermetallic compounds from elemental nickel and aluminum powders. kaznu.kzresearchgate.net Additionally, the glycine-nitrate combustion method, a variant of SHS, has been used to synthesize composite materials such as Ni/Zr0.84Sc0.16O1.92 for solid oxide electrochemical cells. mdpi.com In this method, the g/n (glycine to nitrate) molar ratio was found to significantly influence the structural, morphological, and electrical properties of the final product. mdpi.com

The standard solid-state reaction technique is a widely used method for the synthesis of polycrystalline ceramic materials, such as ferrites. This method involves the intimate mixing of precursor powders, typically oxides or carbonates, followed by heat treatment at high temperatures to promote diffusion and reaction between the solid particles.

This technique has been successfully applied to the synthesis of scandium-doped nickel-cobalt (B8461503) ferrites (Ni0.5Co0.5ScxFe2-xO4). researchgate.net In a typical procedure, stoichiometric amounts of the precursor oxides are thoroughly mixed and then calcined at elevated temperatures. The reaction temperature and time are critical parameters that influence the phase purity, particle size, and morphology of the final product. For the synthesis of nickel ferrite (B1171679) (NiFe2O4), a full conversion of the precursor oxides (NiO and Fe2O3) is achieved at temperatures between 800–1000 °C. nih.gov A reaction time of 72 hours at 1000 °C has been identified as optimal for producing a pure phase of spherical nickel ferrite particles. nih.gov

The introduction of scandium as a dopant in nickel-cobalt ferrites has been shown to enhance their catalytic activity, which is attributed to the resulting smaller crystallite sizes (35-39 nm) and larger specific surface areas (29-32 m²/g). researchgate.net

| Ferrite Composition | Synthesis Temperature (°C) | Synthesis Time (h) | Resulting Crystallite Size (nm) | Reference |

| NiFe2O4 | 800-1000 | 48-96 | - | nih.govresearchgate.net |

| Ni0.5Co0.5ScxFe2-xO4 (x ≤ 0.2) | Not Specified | Not Specified | 35-39 | researchgate.net |

Melt Processing and Solidification

Melt processing techniques involve the complete melting of the constituent elements to form a liquid solution, which is then solidified to produce the desired material. These methods are crucial for producing bulk metallic components and for studying the fundamental aspects of solidification.

Rapid solidification processing (RSP) involves cooling a molten material at very high rates (typically 10^4 to 10^7 K/s) to produce materials with refined microstructures, extended solid solubilities, and sometimes metastable or amorphous phases. e3s-conferences.org One common method to achieve high cooling rates is by casting the molten alloy into a water-cooled copper mold. The high thermal conductivity of copper facilitates rapid heat extraction from the melt.

The effect of cooling rate on the microstructure of a Ni-50at%Sc alloy has been investigated using a centrifugal casting method with varying thin plate thicknesses. srce.hr The cooling rates were found to increase significantly with decreasing plate thickness, ranging from 1164 K/s for a 2.65 mm thick plate to 8811 K/s for a 0.35 mm thick plate. srce.hr This rapid solidification was shown to have a profound impact on the resulting microstructure.

| Plate Thickness (mm) | Calculated Cooling Rate (K/s) |

| 2.65 | 1164 |

| 1.20 | 2570 |

| 0.75 | 4112 |

| 0.35 | 8811 |

Data sourced from a study on Ni-50at%Sc alloy prepared by centrifugal casting. srce.hr

The microstructure of a cast alloy is largely determined by the solidification process, which involves the nucleation and growth of solid phases from the liquid. In many metallic systems, including nickel-based alloys, solidification proceeds with the formation of dendritic and eutectic structures.

Dendrites are tree-like crystalline structures that form as the primary solid phase grows into the undercooled liquid. youtube.comcam.ac.uk The morphology of the dendrites, such as the primary and secondary dendrite arm spacing, is highly dependent on the cooling rate. nih.gov In Ni-Sc alloys, the solidification structure of a Ni-50at%Sc alloy consists of a primary B2-NiSc phase and a (Ni2Sc+NiSc) eutectic structure when the cooling rate is relatively low (in plates with thickness > 0.5 mm). srce.hr The eutectic structure is dispersed at the grain boundaries or between the dendritic arms. srce.hr

A eutectic reaction is an invariant reaction where a liquid phase transforms into two solid phases simultaneously at a constant temperature. In the Ni-Sc system, a eutectic reaction occurs, leading to the formation of a lamellar structure of Ni2Sc and NiSc phases. srce.hr At higher cooling rates (in plates with thickness < 0.5 mm), the solidification structure of the Ni-50at%Sc alloy is composed of fine globular B2-NiSc and a smaller amount of the (Ni2Sc+NiSc) eutectic. srce.hr This indicates that a high cooling rate can suppress the formation of the eutectic phase and refine the primary phase.

The evolution of these microstructures is critical as they significantly influence the mechanical properties of the final material. For instance, a finer and more homogenous microstructure, often achieved through rapid solidification, can lead to improved strength and hardness.

Homogenization Heat Treatments for Phase Distribution

Homogenization is a critical heat treatment process applied to cast alloys to reduce segregation and eliminate undesirable phases that form during solidification. mdpi.com In nickel-based superalloys, which share characteristics with potential nickel-scandium systems, the primary goal of homogenization is to dissolve detrimental phases, such as the Laves phase in Inconel 718, and to evenly distribute alloying elements within the matrix. mdpi.com This process is diffusion-controlled and thermally activated, meaning higher temperatures lead to faster dissolution and homogenization. icaa-conference.net The treatment involves heating the alloy to a high temperature, typically below the incipient melting point, and holding it for a specific duration to allow for atomic diffusion. icaa-conference.net

For instance, in difficult-to-deform superalloys, homogenization at temperatures around 1200°C for 48 hours has been shown to effectively eliminate elemental segregation and unwanted γ-γ′ eutectic phases. mdpi.com In scandium-containing aluminum alloys, homogenization has been found to promote a uniform distribution of dispersoids, which are crucial for controlling grain structure. researchgate.net Scandium's even distribution across grains after solidification facilitates the precipitation of a uniform dispersoid distribution during subsequent homogenization. researchgate.net The addition of scandium can also refine grain size by modifying the size and volume fraction of primary γ' precipitates at the grain boundaries in nickel-based superalloys. mdpi.com The optimal homogenization temperature must be carefully selected to maximize the dissolution of soluble particles without causing local melting, which can introduce porosity. icaa-conference.net This treatment is essential for creating a uniform microstructure, which is a prerequisite for subsequent processing and for achieving desired mechanical properties. mdpi.comresearchgate.net

| Alloy System | Temperature (°C) | Time (h) | Key Outcome | Reference |

|---|---|---|---|---|

| Difficult-to-Deform Superalloy (Ni-based) | 1200 | 48 | Elimination of elemental segregation and γ-γ′ eutectic phases. | mdpi.com |

| Inconel 718 (Ni-based) | 970 - 1065 | Varies | Dissolution of Laves phase and release of Nb into the matrix. | mdpi.com |

| 7050 Al-alloy | 420, 470, 480 | 10, 4, 15 (multi-step) | Precipitation of nanosized Al3Zr dispersoids and minimization of η and S phases. | researchgate.net |

| 5052 Al-alloy (Er-modified) | ~560 | 30 | Promotes dissolution of Al6Fe phase and eliminates non-equilibrium casting structures. | niscpr.res.in |

Ultrasonic Melt Processing for Microstructure Refinement

Acoustic cavitation is the formation, growth, and collapse of bubbles in the liquid metal, which generates intense local pressure and temperature changes and powerful shear forces. hielscher.com This phenomenon increases the number of nucleation sites within the melt, leading to heterogeneous nucleation and significant grain refinement. hielscher.com The implosion of cavitation bubbles can also fragment growing dendrites, further contributing to a finer, more equiaxed grain structure. worktribe.comhielscher.com

Acoustic streaming refers to the circulation of the melt induced by the ultrasonic waves. mdpi.com This stirring effect enhances heat and mass transfer, leading to a more uniform temperature distribution and chemical composition throughout the melt. mdpi.com It also helps to deagglomerate and evenly disperse particles, such as reinforcing nano-particles in metal matrix composites, and to remove gas pockets and solid inclusions. mdpi.comhielscher.com In various aluminum alloys, UST has been shown to refine the as-cast grain structure without the need for chemical grain refiners. nih.gov The application of power ultrasound promotes non-dendritic solidification, which enhances material properties like strength, ductility, and toughness. hielscher.com

Scandium Recovery and Separation from Nickel-Containing Sources

Hydrometallurgical Extraction from Lateritic Nickel Ores

Lateritic nickel-cobalt ores represent a significant potential source for scandium, which can be recovered as a valuable by-product. mdpi.comjournalssystem.com These ores are often processed using hydrometallurgical methods, such as high-pressure acid leaching (HPAL), where strong acids like sulfuric acid are used at high temperatures to dissolve the desired metals from the ore matrix. mdpi.comresearchgate.net During the HPAL process for nickel and cobalt extraction, a considerable portion of the scandium present in the ore is also co-dissolved into the pregnant leach solution (PLS). researchgate.netresearchgate.net

Studies have shown that a significant percentage of scandium can be extracted into the leach solution along with nickel, cobalt, and other impurity elements. researchgate.net For example, from a lateritic ore with a scandium grade of 106 g/t, 80.6% of the scandium was extracted into the solution via high-pressure sulfuric acid leaching. mdpi.comd-nb.info The resulting PLS is a complex aqueous mixture containing sulfates of nickel, cobalt, scandium, and major impurities like iron, aluminum, and chromium. meab-mx.se This solution then becomes the feedstock for subsequent separation and purification processes aimed at isolating scandium from the primary nickel-cobalt production stream. journalssystem.com

Two-Step pH-Controlled Solution Purification Processes

Following hydrometallurgical extraction, a two-step pH-controlled purification process is employed to separate scandium and other impurities from the nickel and cobalt in the pregnant leach solution. researchgate.netmeab-mx.se This method relies on the different hydrolysis and precipitation behaviors of the various metal ions as the pH of the solution is incrementally increased. journalssystem.com The general order of precipitation with increasing pH is: Fe(III) > Al(III) > Sc(III) > Cr(III) > Cu(II) > Zn(II) > Ni(II) > Co(II). journalssystem.com

The first impurity removal step is typically conducted at a temperature of 80-95°C and a pH between 2.5 and 3.0. researchgate.net The goal of this stage is to precipitate the majority of the iron (Fe(III)) and some of the aluminum and chromium, while minimizing the co-precipitation and loss of nickel, cobalt, and scandium. journalssystem.comresearchgate.net A pH of around 2.75 is often selected as optimal, as higher pH levels would begin to precipitate a significant amount of scandium. journalssystem.commeab-mx.se

The second impurity removal step targets the precipitation of the remaining impurities and, crucially, the scandium. This stage is carried out at a lower temperature, around 60°C, and a higher pH level, typically between 4.5 and 5.0. researchgate.net At a pH of approximately 4.75, nearly all the scandium (e.g., 99.81%) can be co-precipitated along with the remaining aluminum (99.88%), while a considerable portion of nickel and cobalt remains in the solution. researchgate.net This two-step process effectively separates and concentrates scandium into a solid precipitate, which can be collected for further processing. researchgate.netmeab-mx.se

| Parameter | Step 1: Iron Removal | Step 2: Scandium Precipitation | Reference |

|---|---|---|---|

| Target pH | 2.5 - 3.0 (Optimal ~2.75) | 4.5 - 5.0 (Optimal ~4.75) | journalssystem.comresearchgate.net |

| Temperature (°C) | 80 - 95 | ~60 | researchgate.net |

| Primary Elements Precipitated | Fe(III), some Al(III), Cr(III) | Sc(III), remaining Al(III), Fe(III), Cr(III) | researchgate.netmeab-mx.se |

| Scandium Loss/Precipitation | Low (~8% loss) | High (~99% precipitation) | researchgate.netresearchgate.net |

Selective Precipitation and Concentration of Scandium Compounds

The second stage of the pH-controlled purification process is effectively a selective precipitation step designed to concentrate scandium. researchgate.net By carefully adjusting the pH to around 4.75, scandium is made to precipitate from the solution, separating it from the main nickel-cobalt stream. journalssystem.comresearchgate.net Various neutralizing agents, such as calcium carbonate (CaCO₃), magnesium oxide (MgO), sodium carbonate (Na₂CO₃), and sodium hydroxide (B78521) (NaOH), can be used to raise the pH. mdpi.comresearchgate.net

Research indicates that the choice of reagent can impact the efficiency of the process. Precipitation with MgO or Na₂CO₃ has been found to be more advantageous for producing a precipitate with a higher concentration of scandium and a lower total mass compared to using CaCO₃. mdpi.comresearchgate.net This makes subsequent processing steps, such as re-leaching, more viable. mdpi.com The precipitate formed in this step is a mixed hydroxide product enriched in scandium, which also contains residual impurities like aluminum and iron. journalssystem.comresearchgate.net This scandium-enriched concentrate serves as a secondary raw material from which a purified scandium product can be obtained. researchgate.netmeab-mx.se After precipitation, the solid residue is filtered and can be subjected to another leaching step, typically with sulfuric acid, to re-dissolve the scandium into a new, more concentrated solution for final purification. journalssystem.commeab-mx.se

Solvent Extraction (SX) for Scandium Purification

Solvent extraction (SX) is a highly effective hydrometallurgical technique used for the final purification and separation of scandium from the concentrated leach solution obtained after the re-leaching of the scandium-enriched precipitate. mdpi.comjournalssystem.com The process involves mixing the aqueous solution containing scandium with an immiscible organic phase. The organic phase consists of an extractant (an organic reagent) dissolved in a diluent (such as kerosene). mdpi.comjournalssystem.com The extractant selectively bonds with the scandium ions, transferring them from the aqueous phase to the organic phase. journalssystem.com

Several types of organic extractants have been investigated for scandium recovery, including acidic organophosphorus compounds like DEHPA (Di(2-ethylhexyl) phosphoric acid) and Cyanex 272, and basic extractants like Primene JMT. journalssystem.com Studies have shown that DEHPA exhibits very high scandium extraction efficiency with low co-extraction of impurities like iron, aluminum, nickel, and cobalt. journalssystem.com For instance, a solution of 5% DEHPA in a kerosene-type diluent can achieve high scandium extraction at a pH of around 0.8. metu.edu.trmetu.edu.tr

After the extraction step (loading), the scandium-loaded organic phase is separated from the scandium-depleted aqueous phase (raffinate). The loaded organic phase may then undergo a scrubbing step to remove any co-extracted impurities. metu.edu.trmetu.edu.tr Finally, the scandium is transferred back to a new aqueous solution in a process called stripping, yielding a purified, concentrated scandium solution from which a high-purity scandium compound can be precipitated. mdpi.com

| Extractant | Type | Scandium Extraction Efficiency | Notes | Reference |

|---|---|---|---|---|

| DEHPA (Di(2-ethylhexyl) phosphoric acid) | Acidic Organophosphorus | Very High | Low co-extraction of Fe, Al, Ni, Co. Effective at low pH (~0.55-0.8). | journalssystem.commetu.edu.tr |

| Primene JMT | Basic | High | Can have higher co-extraction of impurities like iron compared to DEHPA. | journalssystem.com |

| Cyanex 272 | Acidic Organophosphorus | Low | Considered unsuitable for the pregnant leach solution under investigation in some studies. | journalssystem.com |

| Ionquest 290 | Acidic Organophosphorus | Low | Low scandium extraction efficiency reported. | journalssystem.com |

Re-leaching of Scandium-Enriched Precipitates

Following the selective precipitation of scandium from the primary pregnant leach solution, a re-leaching stage is employed to re-dissolve the scandium into a new aqueous phase. This step is crucial for separating scandium from the bulk solid precipitate and preparing a concentrated scandium-rich solution suitable for final purification stages, such as solvent extraction or ion exchange. meab-mx.se The scandium-enriched precipitates are typically generated through a controlled, two-step pH adjustment process from the initial leach solution derived from high-pressure acid leaching (HPAL) of nickel laterite ores. mdpi.comresearchgate.netd-nb.info

The primary goal of this re-leaching process is to achieve maximum scandium dissolution while minimizing the co-extraction of remaining impurities like iron, aluminum, nickel, and cobalt. meab-mx.se Research has focused on optimizing several key parameters to enhance the efficiency and selectivity of this hydrometallurgical step. The most common lixiviant used for this purpose is sulfuric acid (H₂SO₄). meab-mx.semetu.edu.tr

Research Findings and Optimal Conditions

Detailed studies have identified optimal conditions for the re-leaching of these scandium-bearing precipitates. The concentration of sulfuric acid is a critical variable; it must be sufficient to dissolve the scandium compounds without excessively dissolving other metallic impurities. meab-mx.se Investigations have shown that increasing the acid concentration generally increases the extraction of all elements. meab-mx.se However, a concentration of 100 g/L H₂SO₄ is often considered the most suitable, as it provides a high scandium yield without a significant increase in impurity levels or acid consumption. meab-mx.se

The efficiency of the re-leaching is also influenced by temperature, reaction time, and the solid-to-liquid ratio. One study determined that a temperature of 60°C and a leaching duration of 60 minutes were effective. meab-mx.semdpi.comd-nb.info Another investigation identified the best conditions as a leaching duration of 90 minutes at a lower temperature of 35°C, with a sulfuric acid concentration of 100 g/L and a solid-liquid ratio of 0.2 g/mL. researchgate.net Under such optimized conditions, scandium extraction efficiencies of over 98% can be achieved. meab-mx.semdpi.comresearchgate.net

The data below illustrates the effect of sulfuric acid concentration on the dissolution of various metals from the precipitate.

Table 1: Effect of Sulfuric Acid Concentration on Metal Content in Re-leach Solution This table shows the concentration of various metals in the pregnant leach solution after re-leaching with different concentrations of sulfuric acid at 60°C for 60 minutes with a 0.2 solid-to-acid-water mixture.

| H₂SO₄ Conc. (g/L) | Sc (mg/L) | Ni (mg/L) | Co (mg/L) | Fe (mg/L) | Al (mg/L) | Cr (mg/L) | Mn (mg/L) | Cu (mg/L) | Zn (mg/L) |

| 25 | 42.5 | 373 | 4.6 | 72 | 220 | 8180 | 158 | 3.8 | 50 |

| 50 | 72.5 | 664 | 6.8 | 121 | 507 | 15925 | 344 | 4.4 | 88 |

| 75 | 82.4 | 776 | 7.6 | 136 | 617 | 18683 | 423 | 4.8 | 102 |

| 100 | 91.9 | 928 | 8.7 | 153 | 659 | 18848 | 529 | 4.6 | 102 |

Various studies have reported high scandium recovery under slightly different optimal conditions, as summarized in the following table.

Table 2: Summary of Optimized Re-leaching Conditions and Scandium Extraction Efficiency from Different Studies This table compiles findings from various research papers, showing the parameters identified as optimal for scandium re-leaching and the corresponding extraction efficiencies achieved.

| H₂SO₄ Conc. (g/L) | Temperature (°C) | Time (min) | Solid/Liquid Ratio | Sc Extraction Efficiency (%) | Source |

| 100 | 60 | 60 | 20g in 100cc | >98 | mdpi.comd-nb.info |

| 100 | 60 | 60 | 0.2 | ~98 | meab-mx.se |

| 100 | 35 | 90 | 0.2 g/mL | 98.61 | researchgate.net |

The successful completion of the re-leaching stage yields a scandium-rich pregnant leach solution (PLS), which then undergoes further purification, typically through solvent extraction, to isolate high-purity scandium compounds. mdpi.comd-nb.infoaip.org

Advanced Spectroscopic and Analytical Characterization

X-ray Based Techniques

X-ray techniques are indispensable for the non-destructive analysis of crystalline materials. They are routinely employed for identifying the phases present in an alloy and mapping the distribution of its constituent elements.

X-ray Diffraction (XRD) is a primary and powerful tool for the identification of crystalline phases within a material. berkeley.edu When a monochromatic X-ray beam is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern is a unique "fingerprint" of the material's crystal structure. researchgate.net For nickel-scandium systems, XRD is crucial for confirming the formation of specific intermetallic compounds, such as NiSc, Ni₂Sc, and Ni₅Sc, and for identifying any unreacted nickel or scandium, or the presence of oxide or other impurity phases. berkeley.edu

The analysis of the diffraction pattern involves comparing the peak positions (2θ angles) and their relative intensities to reference patterns in extensive databases, such as those maintained by the International Centre for Diffraction Data (ICDD). researchgate.net This comparison allows for unambiguous phase identification. ias.ac.in Furthermore, a detailed analysis of the XRD data, often using the Rietveld refinement method, can yield precise lattice parameters, crystallite size, and information on lattice strain. iaea.org In the study of Ni-Al intermetallics, a related system, XRD has been used to confirm the evolution of phases during bonding processes. researchgate.net

Below is a table representing typical XRD data that could be obtained for a Nickel-Scandium intermetallic compound.

| Identified Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| NiSc | Cubic | Pm-3m | a = 3.235 | JCPDS 00-014-0327 |

| Ni₂Sc | Hexagonal | P6₃/mmc | a = 4.982, c = 16.250 | JCPDS 00-029-0941 |

| Ni₅Sc | Hexagonal | P6/mmm | a = 4.890, c = 3.990 | JCPDS 00-018-0895 |

This table is interactive. Users can sort the data by clicking on the column headers.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. nih.gov It is typically integrated with a scanning electron microscope (SEM) or transmission electron microscope (TEM). oiv.intthermofisher.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. nih.gov When the sample is bombarded by the electron beam, atoms are excited, causing them to emit characteristic X-rays. The energy of these X-rays is specific to the element from which they were emitted. nih.gov

In the context of nickel-scandium compounds, EDS is used to confirm the elemental composition of the synthesized phases and to create spatial maps showing the distribution of nickel and scandium. researchgate.net This is particularly useful for assessing the homogeneity of the alloy, identifying elemental segregation at grain boundaries, and analyzing the composition of different phases observed in the microstructure. dergipark.org.trnarod.ru For instance, EDS mapping can visually confirm that a particular grain has the expected stoichiometric ratio of a Ni-Sc intermetallic, while surrounding areas might be rich in either nickel or scandium.

The following table shows an example of quantitative results that can be obtained from an EDS analysis of a nickel-scandium alloy.

| Analyzed Phase | Element | Atomic % (Mean) | Standard Deviation |

| NiSc Matrix | Ni | 50.5 | 0.8 |

| Sc | 49.5 | 0.8 | |

| Ni-rich Precipitate | Ni | 82.1 | 1.2 |

| Sc | 17.9 | 1.2 |

This table is interactive. Users can sort the data by clicking on the column headers.

Neutron Scattering Techniques

Neutron scattering serves as a complementary technique to X-ray methods, offering unique advantages, particularly in determining the positions of light elements and probing magnetic structures and lattice dynamics.

Similar to XRD, neutron diffraction uses a beam of particles—neutrons—to probe the crystal structure of a material. Neutrons are scattered by the atomic nuclei, and the intensity of this scattering is not directly dependent on the atomic number, unlike with X-rays. researchgate.net This makes neutron diffraction particularly effective for locating light elements, such as hydrogen, in a crystal lattice that also contains heavy elements. For nickel-scandium alloys, while both are transition metals, neutron diffraction can provide highly accurate information on atomic positions and site occupancies.

A key application of neutron diffraction is in the study of magnetic materials. aps.org Since neutrons possess a magnetic moment, they interact with the magnetic moments of atoms in a sample. This allows for the determination of the magnetic structure of a material, which is not possible with standard laboratory X-ray diffraction. researchgate.net For certain nickel-based alloys, neutron diffraction has been instrumental in elucidating their magnetic ordering. aps.org

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of atoms within a crystal lattice. researchgate.netias.ac.in In an INS experiment, the energy of the scattered neutrons is analyzed. The energy lost or gained by the neutrons corresponds to the creation or annihilation of phonons (quantized lattice vibrations). ias.ac.in This provides direct information about the phonon density of states and the dispersion relations, which are fundamental to understanding a material's thermal properties, such as specific heat and thermal expansion. iaea.org

Due to the exceptionally large neutron scattering cross-section of hydrogen compared to most other elements, INS is an ideal tool for studying the vibrational modes of hydrogen in metal hydrides. nih.govresearchgate.netornl.gov If nickel-scandium compounds are investigated for hydrogen storage applications, INS would be critical for understanding the bonding of hydrogen within the lattice, the dynamics of the hydrogen sublattice, and identifying the sites that hydrogen atoms occupy. nih.goviaea.org

Atomic Absorption Spectrometry (AAS) for Trace Analysis

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used for determining the concentration of specific elements in a sample, often at trace or ultra-trace levels (parts per million or parts per billion). youtube.com The method is based on the absorption of light by free atoms in the gaseous state. azom.com The sample is atomized, typically by a flame or a graphite (B72142) furnace, and a beam of light from a lamp containing the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample. berkeley.edu

For nickel-scandium compounds, AAS is primarily used for quantitative chemical analysis to detect and quantify trace impurities that could affect the material's properties. It can also be used to verify the bulk composition of the alloy after acid digestion. researchgate.netdergipark.org.tr The technique is highly specific and accurate for determining the concentration of both nickel and scandium. nih.govnarod.runemi.gov

The table below provides typical instrumental parameters for the analysis of nickel and scandium using Graphite Furnace AAS (GF-AAS), a variant of AAS known for its high sensitivity.

| Parameter | Nickel (Ni) | Scandium (Sc) |

| Wavelength | 232.0 nm | 391.2 nm |

| Lamp Current | 4 mA | 7 mA |

| Slit Width | 0.2 nm | 0.2 nm |

| Atomization Temperature | 2400 °C | 2700 °C |

| Matrix Modifier | Palladium Nitrate / Magnesium Nitrate | None typically required |

| Detection Limit (Typical) | 1 µg/L | 0.5 µg/L |

This table is interactive. Users can sort the data by clicking on the column headers.

Other Spectroscopic Methods (e.g., for electronic and optical properties of Sc-containing compounds)

A variety of advanced spectroscopic techniques are employed to elucidate the complex electronic and optical properties of compounds containing nickel and scandium. These methods provide critical insights into electronic structure, charge distribution, and light-matter interactions, which are fundamental to understanding the material's behavior and potential applications. Techniques range from experimental methods like UV-Visible (UV-Vis) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) to computational approaches based on Density Functional Theory (DFT) that predict and interpret spectroscopic data.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions in nickel and scandium compounds. For instance, studies on Ni(II) complexes, which can be formed in certain alloy environments, show distinct absorption bands in the visible region. A spectrophotometric method for Ni(II) determination in alloys utilized a dopa-semiquinone ligand to form a [Ni(II)(L1-)3]1- complex, which exhibits an intense absorption band at 590 nm. scispace.comscielo.br This absorption is attributed to an inter-ligand charge transfer. scielo.br The optimal conditions for this complex formation were found to be at a pH of 7.5 and a temperature of 25 °C. scispace.comscielo.br

Similarly, the binding of scandium ions to organic chelators can be monitored by UV-Vis spectroscopy. When Sc³⁺ ions bind to the chelator 3,4,3-LI(1,2-HOPO), the UV spectrum of the chelator becomes blue-shifted. researchgate.net This spectral shift confirms the formation of a stable complex and is indicative of the binding of Sc³⁺ to the 1,2-HOPO groups of the molecule. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to investigate the electronic structure of materials, including charge transfer and density of states in Ni-Sc alloys and related systems. nih.gov In studies of nickel alloys with electropositive elements like scandium, XPS reveals that the Ni 3d bands tend to be filled. aps.org This is observed as a shift of the Ni d-band centroids to larger binding energies and a significant decrease in the density of d states at the Fermi level. aps.org

Further analysis of the electronic structure of Ni-P alloys using XPS showed that while the core level binding energies of Ni 2p and P 2p remained constant regardless of phosphorus concentration, systematic changes were observed in the Ni 2p satellite peak. unica.it An increase in the phosphorus content leads to a decrease in the number of non-bonding Ni 3d electrons, which in turn affects the screening of the core hole and increases the binding energy of the satellite peak. unica.it This phenomenon of satellite peak shifts has also been observed in other Ni-based alloys, where shifts as large as 1.4 eV towards higher binding energies are explained by d-band filling through hybridization of wave functions. nih.gov

Computational and Theoretical Spectroscopy

First-principles calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic and optical properties of complex intermetallic compounds containing scandium and nickel.

For the scandium-based ternary indide system Sc₅Ni₂In₄, DFT calculations have elucidated its structural, electronic, and optical properties. ias.ac.inresearchgate.net The electronic properties show that the compound has a metallic character, with several bands crossing the Fermi level. ias.ac.in Analysis of the effective charge indicates a transfer of electronic charge, with nickel atoms gaining an average charge of 0.993 electrons. ias.ac.in

The optical properties of Sc₅Ni₂In₄ have also been thoroughly investigated computationally. ias.ac.inresearchgate.net Key findings include:

Optical Anisotropy : The compound demonstrates optically anisotropic behavior for energy values up to 7.0 eV. ias.ac.inresearchgate.net

Optical Conductivity : The optical conductivity spectra indicate that the compound is optically active for visible to UV light. ias.ac.inresearchgate.net

Electron Energy Loss : The energy loss spectra show two significant peaks at 13.2 eV and 32.6 eV, which correspond to plasmonic resonance points. ias.ac.inresearchgate.net

DFT has also been used to study the properties of other scandium compounds, such as ScN, ScP, ScAs, and ScSb. researchgate.net These studies calculate fundamental properties including lattice constants, bulk moduli, and band structures, providing a comprehensive picture of their electronic characteristics. researchgate.net

Nonlinear Optical Properties of Scandium-Doped Compounds

The introduction of scandium as a dopant can significantly influence the optical properties of host materials, leading to interesting nonlinear optical effects. In studies of Scandium-doped Zinc Oxide (SZO) thin films, strong third-order nonlinearities have been observed. jetir.org The SZO thin film with a 0.6 at.% Sc concentration was found to exhibit the most significant nonlinear refractive index (n₂) of -16.3×10⁻⁶ esu at a wavelength of 532 nm. jetir.org This negative nonlinear index of refraction is attributed to two-photon absorption and results in a self-defocusing effect. jetir.org The superior crystalline quality of the 0.6 at.% Sc-doped film is credited for its enhanced nonlinear optical performance. jetir.org

Data Tables

The following tables summarize the key spectroscopic and analytical data for nickel-scandium and related compounds discussed in this section.

| Compound | Spectroscopic Method | Property | Value/Observation | Reference |

|---|---|---|---|---|

| Sc₅Ni₂In₄ | DFT Calculation | Optical Character | Anisotropic up to 7.0 eV | ias.ac.inresearchgate.net |

| Sc₅Ni₂In₄ | DFT Calculation | Optical Activity | Active in Visible to UV range | ias.ac.inresearchgate.net |

| Sc₅Ni₂In₄ | Electron Energy Loss Spectroscopy (Calculated) | Plasmonic Resonance | Peaks at 13.2 eV and 32.6 eV | ias.ac.inresearchgate.net |

| [Sc-3,4,3-LI(1,2-HOPO)] | UV-Vis Spectroscopy | Spectral Shift | Blue shift upon Sc³⁺ binding | researchgate.net |

| Sc-doped ZnO (0.6 at.%) | Z-scan | Nonlinear Refractive Index (n₂) | -16.3×10⁻⁶ esu at 532 nm | jetir.org |

| [Ni(II)(dopa-semiquinone)₃]¹⁻ | UV-Vis Spectroscopy | Absorption Maximum (λmax) | 590 nm | scispace.comscielo.br |

| Compound/Alloy | Spectroscopic Method | Property | Finding | Reference |

|---|---|---|---|---|

| Ni alloys with electropositive elements | XPS | Ni d-band | Centroids shift to higher binding energy; density of states at EF decreases. | aps.org |

| Sc₅Ni₂In₄ | DFT Calculation | Electronic Character | Metallic; multiple bands cross the Fermi level. | ias.ac.in |

| Sc₅Ni₂In₄ | DFT Calculation | Effective Charge on Ni | -0.993 |e| (charge gain) | ias.ac.in |

Computational Modeling and Simulation in Nickel Scandium Research

Thermodynamic Modeling

Thermodynamic modeling is crucial for understanding phase stability and predicting phase diagrams, which are essential for materials design and processing.

The CALPHAD methodology is a powerful computational approach used to predict phase diagrams and thermodynamic properties of multi-component systems. researchgate.netthermocalc.comresearchgate.netyu.edu.jo The core of the CALPHAD approach is the development of thermodynamic databases containing mathematical models that describe the Gibbs energy of each phase in a system as a function of temperature, pressure, and composition. thermocalc.com

For the Ni-Sc binary system, the Gibbs energy of the solution phases (liquid, bcc, fcc, and hcp) can be described using models like the Redlich-Kister polynomial. researchgate.net Intermetallic compounds are often treated as stoichiometric or having a limited range of homogeneity. The parameters in these Gibbs energy models are optimized by fitting to a variety of experimental data, including phase equilibrium data (e.g., liquidus and solidus temperatures) and thermochemical data (e.g., enthalpies of formation and mixing). researchgate.net

A thermodynamic assessment of the Ni-Sc system using the CALPHAD method has been performed, taking into account available experimental results on phase equilibria and thermodynamic properties. researchgate.net Such assessments are crucial for the development of thermodynamic databases for more complex, multi-component alloys containing Ni and Sc. For instance, the thermodynamic assessment of the ternary Ti-Ni-Sc system relies on accurate descriptions of the constituent binary systems. researchgate.net

In computational materials science, the thermodynamic stability of a compound at 0 K can be determined by constructing a convex hull of formation energies. umn.edursc.orgnih.govyoutube.comprinceton.edu The formation energy of a compound is calculated using first-principles methods like DFT, relative to the energies of the stable elemental phases.

The convex hull is a plot of formation energy versus composition. For a binary system like Ni-Sc, all stable phases will lie on the lower convex boundary of this plot. Any compound whose formation energy lies above the convex hull is thermodynamically unstable or metastable with respect to decomposition into the phases that define the hull at that composition. umn.edursc.org The vertical distance from a point representing a compound to the convex hull is known as the "energy above the hull" or "decomposition energy," and it quantifies the degree of instability. nih.govyoutube.com

| Position Relative to Convex Hull | Thermodynamic Stability | Energy Above Hull (ΔEhull) |

|---|---|---|

| On the convex hull | Stable | ΔEhull = 0 |

| Above the convex hull | Metastable or Unstable | ΔEhull > 0 |

This analysis is a powerful predictive tool in the search for new, stable materials. By calculating the formation energies of various known and hypothetical Ni-Sc compounds, a convex hull can be constructed to predict which phases are likely to be stable and thus synthesizable. nih.gov This approach has been successfully used to assess the stability of a wide range of inorganic compounds. nih.govprinceton.edu

Advanced Simulation Techniques for Kinetic and Transport Properties

The movement of atoms within a crystal lattice is fundamental to many material properties, including creep, precipitation, and phase transformations. Advanced simulation techniques provide a window into these dynamic processes, enabling researchers to quantify diffusion pathways and energy barriers that are often difficult to measure experimentally.